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Compound of Interest

1-benzyl-5,6-dimethoxy-1H-
Compound Name:

indazole
CAS No.: 1513040-86-2
Cat. No.: B2974217

Get Quote

Executive Summary

5,6-dimethoxy-1-benzylindazole (Cie6H16N2032) is a bicyclic heteroaromatic pharmacophore
characterized by an indazole core substituted with electron-donating methoxy groups at the 5
and 6 positions and a lipophilic benzyl moiety at the N1 nitrogen. This scaffold serves as a
critical bioisostere to 1-benzyl-5,6-dimethoxybenzimidazole and is frequently utilized in
medicinal chemistry to modulate solubility, metabolic stability, and target affinity in kinase
inhibitors and neuroprotective agents.

This guide provides a rigorous analysis of the chemical structure, molecular weight
calculations, synthetic pathways (focusing on N1 vs. N2 regioselectivity), and characterization
protocols for researchers in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5]
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The precise identification of 5,6-dimethoxy-1-benzylindazole requires differentiation from its N2-
isomer and its benzimidazole analogs.

Table 1: Physicochemical Profile

Property Data Notes
1-Benzyl-5,6-dimethoxy-1H- N1-isomer (Thermodynamic
IUPAC Name )
indazole product)
CAS Registry Number 1513040-86-2 Specific to the 1-benzyl isomer
Molecular Formula Ci16H16N202
Molecular Weight 268.31 g/mol Monoisotopic Mass: 268.1212
Bioisostere of
Core Scaffold 1H-Indazole
Benzimidazole/Indole
Substituents 5,6-Dimethoxy; 1-Benzyl Electron-rich aromatic system
Calculated LogP ~3.2-3.5 Lipophilic due to benzyl group
H-Bond Acceptors 3 N2, 5-OMe, 6-OMe
H-Bond Donors 0 No free NH or OH

Molecular Weight Calculation Breakdown

The molecular weight is derived from standard atomic weights:

Carbon (16 x 12.011): 192.176

Hydrogen (16 x 1.008): 16.128

Nitrogen (2 x 14.007): 28.014

Oxygen (2 x 15.999): 31.998

Total: 268.316 g/mol

Structural Analysis & Regiochemistry
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The synthesis of 1-benzylindazoles involves the alkylation of the parent indazole. A critical
challenge in this workflow is controlling regioselectivity between the N1 and N2 positions.

Regioselectivity Logic
Indazoles exist in a tautomeric equilibrium (

). Alkylation can occur at either nitrogen:

o N1-Alkylation (Target): Generally thermodynamically favored due to the preservation of the
benzenoid structure in the fused ring system.

o N2-Alkylation (Impurity): Often the kinetic product, leading to a quinoid-like resonance
structure which is less stable.

The electronic effect of the 5,6-dimethoxy groups increases electron density on the ring,
potentially enhancing nucleophilicity but also influencing the N1/N2 ratio based on steric
hindrance.

Visualization: Regioselective Synthesis Pathway
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Caption: Figure 1. Regioselective alkylation of 5,6-dimethoxyindazole. N1-benzylation is
favored under thermodynamic control.

Experimental Synthesis Protocol
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Objective: Synthesize 5,6-dimethoxy-1-benzylindazole with >95% regioselectivity for the N1

isomer.

Reagents

Precursor: 5,6-dimethoxy-1H-indazole (1.0 eq)
Electrophile: Benzyl bromide (1.1 eq)
Base: Cesium Carbonate (Cs2COs) (2.0 eq) — Preferred for N1 selectivity.

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

Activation: In a flame-dried round-bottom flask, dissolve 5,6-dimethoxy-1H-indazole in
anhydrous DMF (0.1 M concentration).

Deprotonation: Add Cs2COs in a single portion. Stir at room temperature for 30 minutes to
generate the indazolyl anion.

Alkylation: Add benzyl bromide dropwise via syringe to the stirring suspension.

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane
1:1) or LC-MS.

o Note: The N1 isomer typically has a higher Rf (less polar) than the N2 isomer on silica gel.

Work-up: Quench with water and extract with ethyl acetate (3x). Wash combined organics
with brine, dry over Na=S0Oa4, and concentrate.

Purification: Purify via flash column chromatography (SiOz2).
o Gradient: 0% — 40% EtOAc in Hexanes.

o Elution Order: The target 1-benzyl isomer usually elutes after the bis-alkylated impurities
but before the N2 isomer in many solvent systems (though polarity can vary; confirmation
by NOE is mandatory).
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Structural Characterization & Validation

To confirm the structure and distinguish it from the N2-isomer, Nuclear Magnetic Resonance
(NMR) is the gold standard.

1H NMR Diagnostic Signals (CDCIs, 400 MHz)

o Benzyl Methylene (-CHz-): A sharp singlet typically around 5.45 — 5.55 ppm.

o Differentiation: In N2-isomers, this peak often shifts slightly downfield or appears as a
different pattern if restricted rotation exists.

e Indazole C3-H: A singlet around 7.90 — 8.00 ppm. This proton is diagnostic for the indazole
ring system.

o Methoxy Groups: Two singlets around 3.90 — 3.98 ppm (6H total).

o Aromatic Region: Multiplets for the benzyl phenyl ring (7.20-7.40 ppm) and singlets for H-4
and H-7 of the indazole core (approx 6.80 — 7.10 ppm).

NOE (Nuclear Overhauser Effect) Validation

To definitively prove N1-substitution:
« Irradiate the Benzyl -CHz- protons.

» Positive NOE: You should observe enhancement of the H-7 proton signal (the proton on the
benzene ring of the indazole closest to N1).

» Negative NOE (N2 Isomer): If N2-substituted, irradiation of the benzyl CH2 would show
enhancement of the H-3 proton.

Visualization: Structural Logic & NOE Interactions
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Caption: Figure 2. Structural validation logic. NOE interaction between Benzyl-CH2 and H-7
confirms N1-alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. CAS#:25950-45-2 | Ethylene glycol, trimellitic anhydride, methylenedianiline,
dimethylterephthalate, tris(2-hydroxyethyl) isocyanurate polymer | Chemsrc [chemsrc.com]

o 2. CAS#:329690-14-4 | (22)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-
3-carboxamide | Chemsrc [chemsrc.com]
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Available at: [https://www.benchchem.com/product/b2974217/docs#technical-guide-5-6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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